molecular formula C8H15NO B15124862 1-(Azetidin-3-yl)-3-methylbutan-2-one

1-(Azetidin-3-yl)-3-methylbutan-2-one

Cat. No.: B15124862
M. Wt: 141.21 g/mol
InChI Key: QRDUFSWZKBYPEX-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3-methylbutan-2-one is a heterocyclic compound featuring an azetidine ring, which is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-3-methylbutan-2-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically uses a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the addition reaction.

. This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Industrial Production Methods

For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available starting materials and green oxidation reactions in microchannel reactors to yield important quaternary heterocyclic intermediates . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve nucleophiles or electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azetidine ring.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3-methylbutan-2-one involves its interaction with molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes or act as an agonist or antagonist at specific receptors . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(Azetidin-3-yl)-3-methylbutan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(azetidin-3-yl)-3-methylbutan-2-one

InChI

InChI=1S/C8H15NO/c1-6(2)8(10)3-7-4-9-5-7/h6-7,9H,3-5H2,1-2H3

InChI Key

QRDUFSWZKBYPEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC1CNC1

Origin of Product

United States

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